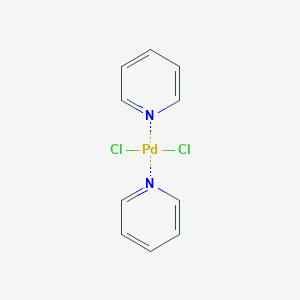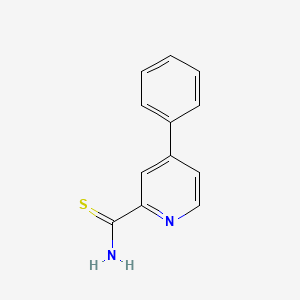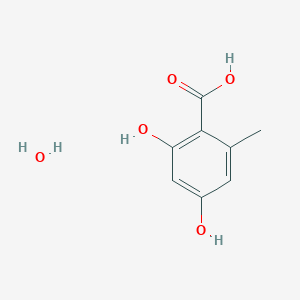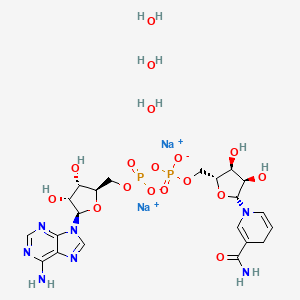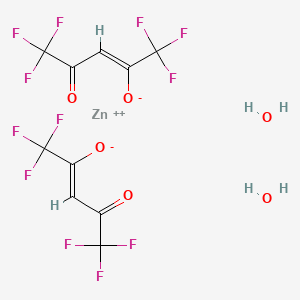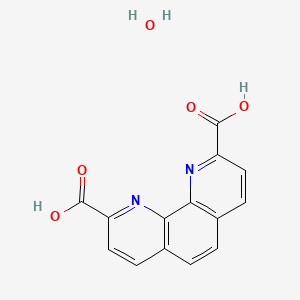
1,10-Phenanthroline-2,9-dicarboxylic acid hydrate
Overview
Description
1,10-Phenanthroline-2,9-dicarboxylic acid hydrate is a useful research compound. Its molecular formula is C14H10N2O5 and its molecular weight is 286.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,10-Phenanthroline-2,9-dicarboxylic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-Phenanthroline-2,9-dicarboxylic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Macrocyclic Polyether- and Polythioether-diesters and Dithioesters : This compound is used in the synthesis of macrocyclic polyether- and polythioether-diesters and dithioesters (Chandler, Deady, & Reiss, 1986).
Applications in Electrochemical Studies : The 1,10-phenanthroline-2,9-dicarboxylate containing Chromium(III) complex has potential applications in electrochemical studies due to its strong stabilization by hydrogen bonds (Moghimi et al., 2005).
Actinide Separation Processes : It complexes with NpV ions, making it a potential extractant for NpV ion separation in actinide separation processes (Yang, Zhang, Luo, & Rao, 2014).
Formation of Novel Proton-Transfer Compounds : The compound forms novel proton-transfer compounds with a novel anionic complex containing metals at a pH range of 5.2-6.2 (Moghimi et al., 2003).
Extraction of Trivalent f-ions in Ionic Liquids : 1,10-Phenanthroline-2,9-dicarboxamide complexants can extract trivalent f-ions with high extraction efficiencies and different size selectivities in ionic liquids (Dehaudt et al., 2016).
Chemosensors for Cations and Anions : It acts as chemosensors for cations and anions, providing a tool for sensing cations and anions in environmental and biological systems (Alreja & Kaur, 2016).
Photoredox Catalytic Activity : 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes show efficient photoredox catalytic activity in atom-transfer radical-addition (ATRA) reactions (Cetin et al., 2017).
Applications in Magnetic Properties : Octahedral clusters of the compound show antiferromagnetic interactions and have a nonzero out-of-phase ′′ signal at ca. 11 K (Miao et al., 2015).
Ion Sensing in Ion-Selective Electrodes and Fluorometry : It is an excellent sensing agent for Li+ in ion-selective electrodes and fluorometry, with high selectivity toward Li+ among alkali and alkaline earth metal ions in a liquid membrane system (Sugihara & Hiratani, 1996).
Formation of Supramolecular Networks : Extensive hydrogen bonding results in supramolecular networks in both the dihydrate form of the compound and its first coordination compound (Jin et al., 2012).
Ligand Libraries for Catalyst Exploration : The synthesis of derivatives using samarium-promoted coupling can provide ligand libraries for catalyst exploration (Weitgenant et al., 2004).
properties
IUPAC Name |
1,10-phenanthroline-2,9-dicarboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4.H2O/c17-13(18)9-5-3-7-1-2-8-4-6-10(14(19)20)16-12(8)11(7)15-9;/h1-6H,(H,17,18)(H,19,20);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSGZFQFYDJQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C(=O)O)N=C(C=C2)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-2,9-dicarboxylic acid hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B8131322.png)
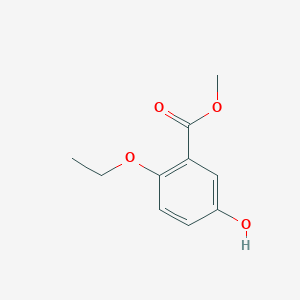

![1-[4-(Cyclopropylmethylcarbamoyl)-phenyl]-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B8131345.png)
![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid methyl ester](/img/structure/B8131357.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-tetrahydro-pyran](/img/structure/B8131370.png)
![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-propylamine](/img/structure/B8131377.png)
